Due to its functional group (aldehyde), 2,2-Dimethylbutanal could potentially serve as a starting material for the synthesis of more complex organic molecules. Aldehydes are commonly used as building blocks in organic chemistry [Source: Chemistry LibreTexts ""].
,2-Dimethylbutanal might act as an intermediate in certain chemical reactions. However, more research is required to identify specific reaction pathways where it might be useful.
Scientific literature referencing the specific research applications of 2,2-Dimethylbutanal is scarce. Further research is needed to explore its potential in various scientific fields.
Several chemical suppliers offer 2,2-Dimethylbutanal, suggesting its potential use in research laboratories [Source: American Elements ""]. However, specific research applications are not readily available.
2,2-Dimethylbutanal is an organic compound with the molecular formula C₆H₁₂O. It is classified as an aldehyde and is characterized by a branched structure featuring a carbon chain with two methyl groups attached to the second carbon atom. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various chemical processes.
As with most organic compounds, specific hazard information for 2,2-Dimethylbutanal might be limited. However, general safety precautions for handling aldehydes should be followed []:
While specific biological activities of 2,2-dimethylbutanal are less documented compared to other aldehydes, aldehydes in general are known to exhibit various biological effects. Some studies suggest that aldehydes can have antimicrobial properties and may interact with biological systems through mechanisms such as protein modification. Further research would be necessary to elucidate the specific biological activities of 2,2-dimethylbutanal.
2,2-Dimethylbutanal can be synthesized through several methods:
The applications of 2,2-dimethylbutanal are diverse and include:
Studies involving 2,2-dimethylbutanal often focus on its interactions with metal catalysts. For instance, it has been utilized as a probe molecule in hydrogen-deuterium exchange reactions on metal catalysts. These studies help elucidate reaction mechanisms and improve catalytic processes in organic synthesis .
Several compounds share structural similarities with 2,2-dimethylbutanal. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methylpentanal | C₆H₁₂O | Linear structure; lacks branching |
2-Methylpentanal | C₆H₁₂O | Contains one methyl group; different positional isomer |
Butanal | C₄H₈O | Straight-chain structure; fewer carbon atoms |
3,3-Dimethylbutanal | C₆H₁₄O | Additional methyl group on the third carbon |
Uniqueness of 2,2-Dimethylbutanal:
The systematic nomenclature of 2,2-dimethylbutanal follows established International Union of Pure and Applied Chemistry conventions for aldehydic compounds with branched alkyl chains. The compound bears the official International Union of Pure and Applied Chemistry designation of 2,2-dimethylbutanal, reflecting its structural composition as a butanal derivative with two methyl substituents positioned at the second carbon atom from the aldehyde functional group. The molecular formula C6H12O indicates the presence of six carbon atoms, twelve hydrogen atoms, and one oxygen atom, with a calculated molecular weight of 100.1589 atomic mass units. The systematic nomenclature precisely describes the molecular architecture where the parent chain consists of four carbon atoms characteristic of butanal, with the aldehyde carbon designated as position one and the geminal dimethyl substitution occurring at position two.
The compound 2,2-dimethylbutanal is recognized by several alternative names that reflect different naming conventions and historical usage patterns within the chemical literature. The most commonly encountered synonym is 2,2-dimethylbutyraldehyde, which emphasizes its relationship to butyric acid derivatives and follows older nomenclature traditions that designated aldehydes by referencing their corresponding carboxylic acids. This alternative designation remains widely used in commercial and industrial contexts, particularly in chemical catalogs and trade documentation.
Additional systematic names include butanal, 2,2-dimethyl-, which represents an inverted nomenclature format that places the parent chain name first followed by positional and substituent descriptors. The compound is also referenced as butyraldehyde, 2,2-dimethyl-, maintaining consistency with traditional aldehyde naming conventions that incorporate the "aldehyde" suffix. These various nomenclature approaches reflect the evolution of chemical naming systems and the need to accommodate different organizational preferences within chemical databases and literature repositories.
Corrosive;Irritant